molecular formula C3H6N2O B3279640 3-(Hydroxyamino)propanenitrile CAS No. 69622-86-2

3-(Hydroxyamino)propanenitrile

Cat. No.: B3279640
CAS No.: 69622-86-2
M. Wt: 86.09 g/mol
InChI Key: DCJZEWFOKHBMDQ-UHFFFAOYSA-N
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Description

3-(Hydroxyamino)propanenitrile is an organic compound with the molecular formula C3H6N2O and a molecular weight of 86.09 g/mol . It is characterized by the presence of a hydroxyamino group (-NHOH) attached to a propanenitrile backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Hydroxyamino)propanenitrile can be synthesized through various methods. One common approach involves the nucleophilic addition of hydrogen cyanide (HCN) to an aldehyde or ketone, resulting in the formation of a hydroxynitrile . For example, the reaction of propanal with HCN yields this compound. The reaction is typically carried out under acidic or basic conditions to facilitate the addition reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the dehydration of primary amides using dehydrating agents such as phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyamino)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Hydroxyamino)propanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxyamino)propanenitrile involves its interaction with various molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypropanenitrile: Similar structure but with the hydroxy group on the second carbon.

    3-Aminopropanenitrile: Similar structure but with an amino group instead of a hydroxyamino group.

    3-(Methoxyamino)propanenitrile: Similar structure but with a methoxyamino group.

Uniqueness

3-(Hydroxyamino)propanenitrile is unique due to the presence of both a hydroxyamino group and a nitrile group, which confer distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

3-(hydroxyamino)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c4-2-1-3-5-6/h5-6H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJZEWFOKHBMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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